Cas no 56346-39-5 (7-chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine)

7-chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine structure
56346-39-5 structure
Product Name:7-chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine
CAS No:56346-39-5
MF:C9H10ClNO
MW:183.634801387787
MDL:MFCD20662863
CID:349148
PubChem ID:71444732
Update Time:2025-04-19

7-chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine Chemical and Physical Properties

Names and Identifiers

    • 2H-1,4-Benzoxazine, 7-chloro-3,4-dihydro-3-methyl-
    • 7-chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine
    • SCHEMBL20798244
    • EN300-298119
    • DTXSID70853489
    • AKOS017532473
    • 56346-39-5
    • 7-Chloro-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine
    • MDL: MFCD20662863
    • Inchi: 1S/C9H10ClNO/c1-6-5-12-9-4-7(10)2-3-8(9)11-6/h2-4,6,11H,5H2,1H3
    • InChI Key: FAJYAMFPPKLZNG-UHFFFAOYSA-N
    • SMILES: ClC1C=CC2=C(C=1)OCC(C)N2

Computed Properties

  • Exact Mass: 183.0452
  • Monoisotopic Mass: 183.0450916g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 165
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 21.3Ų

Experimental Properties

  • PSA: 21.26

7-chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine Pricemore >>

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